N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a tertiary amide featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position. Key properties include a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol .
Properties
IUPAC Name |
N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(10(3)15)11-4-5-12(8-11)6-7-14/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWPLYOPZVHTDR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with isopropylacetyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isopropylacetamide moiety can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding, while the pyrrolidine ring can interact with receptor sites. These interactions can modulate biological activities, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Counterpart: N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : The (S)-enantiomer shares the same molecular formula (C₁₁H₂₂N₂O₂ ) but differs in stereochemistry at the pyrrolidin-3-yl group .
- Implications: Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles.
N-Methyl Analog: N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Structural Difference : Replacement of the isopropyl group with a methyl substituent reduces the molecular formula to C₉H₁₈N₂O₂ and molecular weight to 186.26 g/mol .
Piperidine-Based Analog: N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : Substitution of the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) modifies ring strain and conformational flexibility .
- Implications : Piperidine’s larger ring size may enhance binding affinity to certain targets due to reduced ring strain, though specific activity data are unavailable .
Pyridine Derivatives: N-(3-Hydroxypyridin-2-yl)acetamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide
- Structural Difference : Aromatic pyridine rings replace the saturated pyrrolidine, introducing π-π interactions and altered basicity (pyridine pKa ~5 vs. pyrrolidine pKa ~11) .
- Implications : The aromatic system could enhance metabolic stability but reduce solubility compared to the pyrrolidine-based compound .
Cyclopropyl-Substituted Analog: N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Structural Difference: A cyclopropyl group replaces the isopropyl substituent, and an amino-ethyl side chain is added .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | 2091696-96-5 | C₁₁H₂₂N₂O₂ | 214.3 | (R)-pyrrolidine, isopropyl, hydroxyethyl |
| N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | 1354007-95-6 | C₁₁H₂₂N₂O₂ | 214.3 | (S)-pyrrolidine, isopropyl, hydroxyethyl |
| N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | 1353994-52-1 | C₉H₁₈N₂O₂ | 186.26 | (R)-pyrrolidine, methyl, hydroxyethyl |
| N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide | Not Provided | C₁₂H₂₄N₂O₂ | ~228.3 (estimated) | Piperidine ring, isopropyl, hydroxyethyl |
| N-(3-Hydroxypyridin-2-yl)acetamide | Not Provided | C₇H₈N₂O₂ | 152.15 | Pyridine ring, hydroxyl, acetamide |
Research Findings and Implications
- Stereochemistry : The (R)-configuration in the target compound may offer advantages in target binding over the (S)-enantiomer, though both are discontinued, indicating unresolved challenges .
- Substituent Effects : Bulkier groups like isopropyl enhance lipophilicity but may reduce solubility, whereas smaller groups (methyl) or rigid moieties (cyclopropyl) balance steric and solubility properties .
- Ring System : Pyrrolidine’s saturation and basicity contrast with pyridine’s aromaticity, influencing electronic properties and metabolic pathways .
Biological Activity
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also known by its chemical identifier C11H22N2O2 , is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a significant role in various physiological processes, including inflammation and smooth muscle contraction, making its inhibitors valuable in treating conditions such as overactive bladder and other inflammatory diseases.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety. This configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 218.31 g/mol |
| LogP | 0.9 |
| Solubility (pH = 7.4) | 191 μM |
The primary mechanism of action for this compound involves the inhibition of PDE4, which leads to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can modulate various signaling pathways, resulting in anti-inflammatory effects and relaxation of smooth muscle tissues.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in inhibiting PDE4 activity in various cell lines. For instance, it has been shown to significantly reduce pro-inflammatory cytokine production in human bronchial epithelial cells, suggesting its potential utility in treating respiratory conditions characterized by inflammation.
Table 1: In Vitro Effects on Cytokine Production
| Cell Type | Cytokine Measured | Effect (pg/mL) |
|---|---|---|
| Human Bronchial Epithelial | IL-6 | Decreased by 50% |
| Human Macrophages | TNF-alpha | Decreased by 40% |
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's therapeutic potential. For example, administration of this compound in models of asthma resulted in reduced airway hyperresponsiveness and improved lung function metrics.
Case Study: Asthma Model
In a controlled study involving ovalbumin-induced asthma in mice:
- Treatment Group : Mice received the compound at a dose of 10 mg/kg.
- Control Group : Mice received a placebo.
Results indicated that treated mice exhibited:
- Reduced eosinophil infiltration in lung tissue.
- Lower levels of airway resistance compared to control.
Pharmacological Applications
Given its PDE4 inhibitory activity, this compound shows promise for various therapeutic applications:
- Overactive Bladder : Potential to alleviate symptoms such as urgency and frequency.
- Chronic Obstructive Pulmonary Disease (COPD) : May reduce inflammation and improve lung function.
- Asthma : Could serve as an adjunct therapy for managing asthma symptoms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
